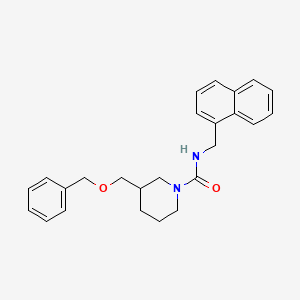

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance and odor.

Synthesis Analysis

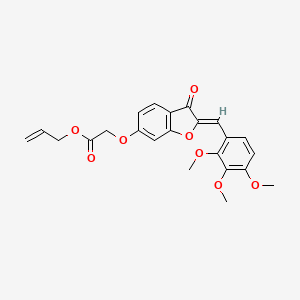

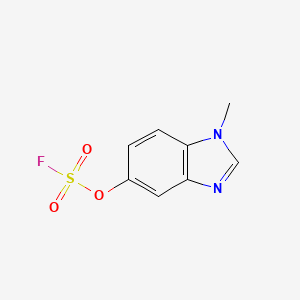

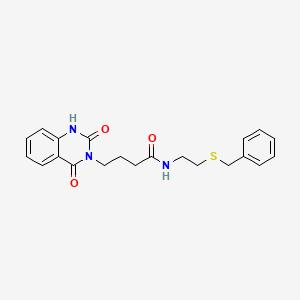

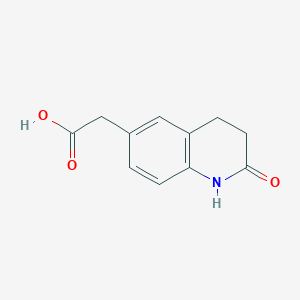

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its bond lengths and angles, as well as any functional groups present.Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Molecular Interactions and Pharmacological Potential

One area of study involves the molecular interactions and pharmacological potential of compounds structurally similar to "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide." For instance, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor highlights the importance of structural analysis in understanding receptor-ligand interactions. This study employed AM1 molecular orbital method for conformational analysis, identifying distinct conformations that contribute to the compound's binding affinity and activity at the receptor. The research underscores the role of molecular structure in modulating receptor interactions, which is relevant to the development of pharmacological agents (Shim et al., 2002).

Material Science and Photophysical Properties

In material science, the study of pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides has revealed compounds with aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds demonstrate significant potential for applications in optoelectronics and sensory materials, showcasing how structural modifications can endow materials with desirable photophysical properties (Srivastava et al., 2017).

Antibacterial Applications

Research on novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives synthesized through a one-pot, three-component reaction highlights the antibacterial potential of these compounds. This study demonstrates the application of such compounds in addressing bacterial infections, providing a framework for the development of new antibacterial agents. The findings indicate the importance of structural diversity in enhancing the antibacterial efficacy of synthetic compounds (Pouramiri et al., 2017).

Synthesis and Chemical Properties

Further research into the synthesis and properties of related compounds, such as the N-methylated 1,8-Diaminonaphthalenes as bifunctional nucleophiles, provides insights into the chemical behavior and synthetic applications of these molecules. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies that could be applicable to the synthesis and functionalization of compounds like "3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide" (Ozeryanskii et al., 2020).

Safety And Hazards

This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties or mechanism of action.

properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-(phenylmethoxymethyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O2/c28-25(26-16-23-13-6-12-22-11-4-5-14-24(22)23)27-15-7-10-21(17-27)19-29-18-20-8-2-1-3-9-20/h1-6,8-9,11-14,21H,7,10,15-19H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQPQJIRKAXMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)COCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((benzyloxy)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2769206.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/no-structure.png)

![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2769208.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2769209.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)